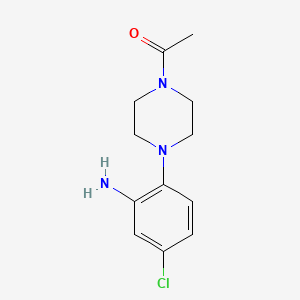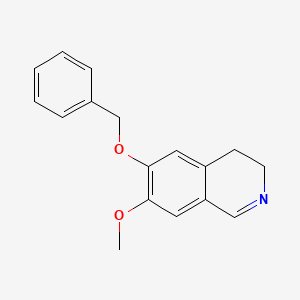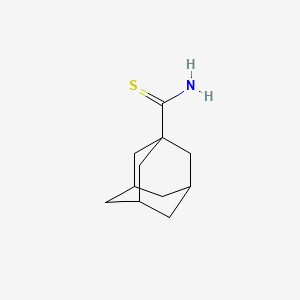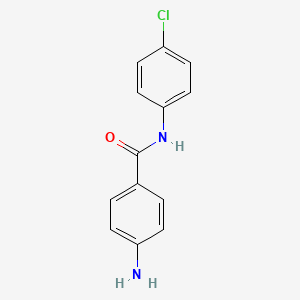
2-(4-アセチルピペラジン-1-イル)-5-クロロアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including their role as acetylcholinesterase inhibitors, which are important in the treatment of neurodegenerative diseases like Alzheimer's .
Synthesis Analysis
In the context of synthesizing piperazine derivatives, one study reports the creation of new compounds where the piperazine ring is substituted at the 4-position. These compounds were synthesized to evaluate their anticholinesterase activity. The synthesis involved multiple steps, including the use of IR, 1H-NMR, 13C-NMR, and FAB+-MS spectral data for structural elucidation . Although the exact synthesis of "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The study on thiazole-piperazines provides spectral data that confirms the structure of the synthesized compounds . In another study, the hydrogen-bonding networks of 1,4-piperazine-2,5-dione polymorphs were analyzed through single-crystal X-ray analysis, showcasing the importance of molecular interactions in the solid state . These findings suggest that the molecular structure of "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" would also significantly influence its chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. The anticholinesterase activity of the synthesized thiazole-piperazines indicates that these compounds can interact with enzymes, such as acetylcholinesterase, through chemical reactions that inhibit the enzyme's activity . This suggests that "2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline" may also undergo specific chemical reactions based on its functional groups, potentially leading to biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The study on organic crystal engineering reveals that different crystalline forms of a piperazine derivative can exhibit distinct hydrogen-bonding networks, which affect their physical properties . These properties are essential for the compound's behavior in biological systems and its formulation into a drug. The anticholinesterase activity of the thiazole-piperazines at low concentrations indicates that these compounds have a high affinity for their target enzyme, which is a significant chemical property .
科学的研究の応用
プロテオミクス研究
この化合物は、タンパク質の構造と機能を特に研究する、タンパク質の大規模研究であるプロテオミクスで使用されています。 これは、タンパク質とその修飾の同定と定量において、特殊な試薬として頻繁に使用され、生物のタンパク質質を理解する上で重要な役割を果たしています .
がん研究
がん研究では、この化合物の誘導体は、がん細胞の特定の経路を標的とする可能性について調査されてきました。 例えば、「1-[4-(2-アミノ-4-クロロフェニル)ピペラジン-1-イル]エタノン」と構造的に関連する化合物は、ヒト乳がん細胞におけるポリ(ADPリボース)ポリメラーゼ(PARP)の阻害能力について研究されており、標的がん療法における有望なアプローチです .
創薬
この化合物の誘導体は、さまざまな生物学的標的との相互作用により、創薬において価値があります。 これらは、生物学的活性を調節できるより複雑な分子の合成における重要な中間体または構成要素として役立ち、新しい治療薬の開発につながります .
作用機序
Target of Action
It’s worth noting that piperazine derivatives have been found to interact with 5-ht2a and d2 receptors .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets (such as the 5-ht2a and d2 receptors) to induce changes in cellular signaling pathways .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, including those involved in neurotransmission .
Pharmacokinetics
One source suggests that it is a solid at room temperature, which could influence its absorption and distribution .
Result of Action
Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
特性
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNHTWMOBWCNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409429 |
Source


|
| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890091-78-8 |
Source


|
| Record name | 1-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)








![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
